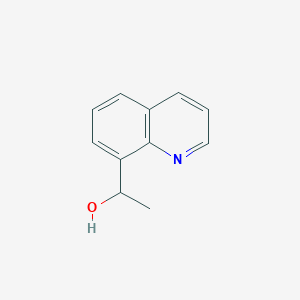
6-(Difluoromethyl)quinolin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Difluoromethyl)quinolin-3-amine is a chemical compound that features a quinoline ring substituted with a difluoromethyl group at the 6-position and an amine group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)quinolin-3-amine typically involves the reaction of 3-(difluoromethyl)aniline with 6-bromo-4-chloroquinoline. The reaction is carried out in ethanol under reflux conditions for approximately 18 hours. After the reaction, the mixture is purified to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization or chromatography to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-(Difluoromethyl)quinolin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives, while oxidation reactions can produce quinoline N-oxides.
科学的研究の応用
6-(Difluoromethyl)quinolin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of kinase inhibitors, which are important in cancer treatment.
Biological Studies: The compound can be used to study the biological activity of quinoline derivatives.
Chemical Biology: It serves as a building block for the synthesis of bioactive molecules.
Industrial Applications: Potential use in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-(Difluoromethyl)quinolin-3-amine involves its interaction with specific molecular targets, such as kinases. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. The quinoline ring system allows for interactions with the active site of enzymes, leading to inhibition of their activity .
類似化合物との比較
Similar Compounds
- 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine
- Quinolin-3-amine derivatives
Uniqueness
6-(Difluoromethyl)quinolin-3-amine is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance metabolic stability, improve binding affinity, and increase the compound’s overall efficacy in biological systems .
特性
分子式 |
C10H8F2N2 |
|---|---|
分子量 |
194.18 g/mol |
IUPAC名 |
6-(difluoromethyl)quinolin-3-amine |
InChI |
InChI=1S/C10H8F2N2/c11-10(12)6-1-2-9-7(3-6)4-8(13)5-14-9/h1-5,10H,13H2 |
InChIキー |
QDLYERQPPWAVAE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=C(C=C2C=C1C(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


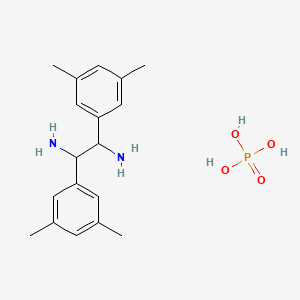
![Copper;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene](/img/structure/B12505837.png)
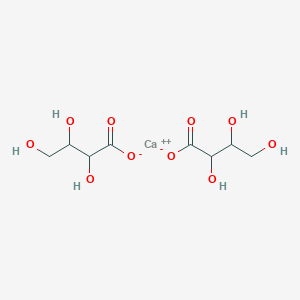
![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;nitric acid](/img/structure/B12505847.png)
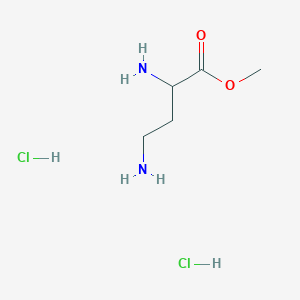
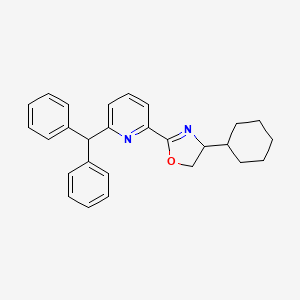
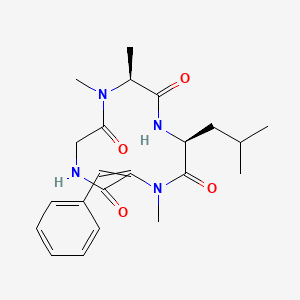
![3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl 3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate](/img/structure/B12505893.png)
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-2-carboxylic acid](/img/structure/B12505896.png)
![2-[(2-Chlorophenyl)methoxy]ethanol](/img/structure/B12505904.png)
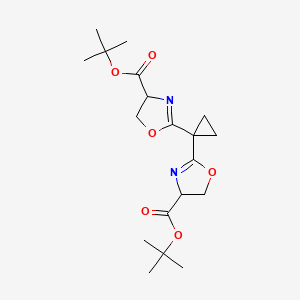
![(6-Fluoro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B12505913.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(4-tert-butylphenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12505914.png)
